molecular formula C12H8Cl2N4S2 B11096848 5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11096848
M. Wt: 343.3 g/mol
InChI Key: BNFFDTIPMWEAMF-OMCISZLKSA-N
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Description

5-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl, hydrazino, methylsulfanyl, and isothiazolecarbonitrile groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2,4-dichlorobenzaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-(methylsulfanyl)-4-isothiazolecarbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also play a crucial role in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and isothiazolecarbonitrile groups are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8Cl2N4S2

Molecular Weight

343.3 g/mol

IUPAC Name

5-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H8Cl2N4S2/c1-19-12-9(5-15)11(20-18-12)17-16-6-7-2-3-8(13)4-10(7)14/h2-4,6,17H,1H3/b16-6+

InChI Key

BNFFDTIPMWEAMF-OMCISZLKSA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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